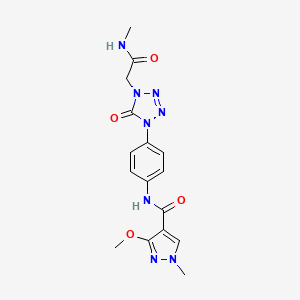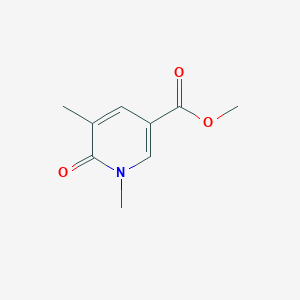
Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1660118-40-0 . It has a molecular weight of 181.19 and its IUPAC name is methyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate . The compound is also known by its InChI Code: 1S/C9H11NO3/c1-6-4-7(9(12)13-3)5-10(2)8(6)11/h4-5H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H11NO3 . It consists of a pyridine ring with two methyl groups at the 1 and 5 positions, a carboxylate group at the 3 position, and an oxo group at the 6 position .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Novel Compounds : MDMOPC serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been used in reactions to revise the structures of previously synthesized products, indicating its role in the development of new synthetic methodologies (Srikrishna, Sridharan, & Prasad, 2010).
- Development of Antimicrobial Agents : Research has focused on synthesizing novel derivatives of MDMOPC to evaluate their antimicrobial activities. A study synthesized a series of novel compounds based on MDMOPC and assessed their in vitro antimicrobial activities, revealing the potential for these compounds to act as significant antimicrobial agents (Hublikar et al., 2019).
Medicinal Chemistry
- Enantioselective Synthesis : MDMOPC derivatives have been utilized in the enantioselective synthesis of pharmaceutical intermediates, demonstrating the compound's utility in producing chiral molecules with potential therapeutic applications. One study explored the effect of acyl chain length and branching on the enantioselectivity of enzymatic reactions involving derivatives of MDMOPC (Sobolev et al., 2002).
Drug Precursor and Ligand Development
- Precursor for Drug Development : The structural versatility of MDMOPC allows its use as a precursor in the synthesis of potential drug candidates. It is instrumental in generating diverse molecular architectures that are essential for discovering new therapeutic agents. For example, derivatives of MDMOPC have been synthesized as potential intermediates for the development of camptothecin, a potent anticancer compound (Kametani, Takeda, Satoh, & Takano, 1973).
Properties
IUPAC Name |
methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)5-10(2)8(6)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGFHYJNWMMPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

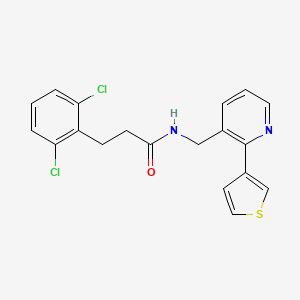
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)
![4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2812547.png)
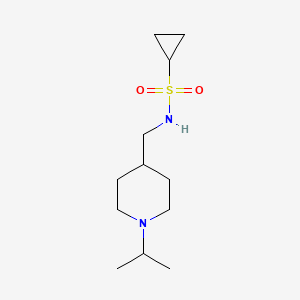
![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)

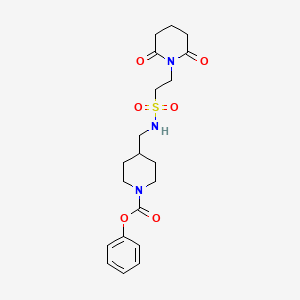
![1-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2812554.png)
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide](/img/structure/B2812555.png)
![N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2812556.png)
